2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a benzodioxole moiety linked via an ethanone bridge to a sulfonated 1,4-thiazepane ring substituted with a phenyl group at the 7-position. The benzodioxole group (a fused benzene ring with two oxygen atoms in a dioxolane configuration) is known for its metabolic stability and prevalence in bioactive molecules . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic systems play a critical role.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-20(13-15-6-7-17-18(12-15)26-14-25-17)21-9-8-19(27(23,24)11-10-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIVTMZMHQFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (CAS Number: 2034303-67-6) is a complex organic molecule that integrates both aromatic and heterocyclic structures. Given its unique composition, it has garnered interest in medicinal chemistry for potential biological activities. This article aims to explore the biological activity of this compound through available research findings, structure-activity relationships (SAR), and comparisons with related compounds.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 387.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a thiazepan ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO5S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2034303-67-6 |
Potential Biological Activities
Based on structural similarities with other compounds, potential biological activities may include:
- Antimicrobial Activity : Compounds with benzo[d][1,3]dioxole structures have shown antimicrobial properties in various studies.
- Anticancer Activity : Some derivatives related to thiazepan and dioxole structures have been investigated for anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds based on their chemical structure.
Key Findings from Related Compounds
Research on related compounds has indicated that:
- Modifications on the benzene ring can affect receptor affinity and biological activity.
- The presence of thiazepan rings can enhance certain pharmacological effects due to their ability to interact with various biological targets.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-2-(phenyl)ethanone | Contains benzo[d][1,3]dioxole; lacks thiazepan | Antimicrobial |
| 2-(Phenylthiazol-4-yl)-N-(benzo[d][1,3]dioxol)acetamide | Contains thiazole; similar dioxole structure | Anticancer |
| 4-(Benzo[d][1,3]dioxol-5-yloxy)phenol | Similar dioxole ring; no thiazepan | Antioxidant |
Case Studies and Research Findings
While specific case studies focusing solely on This compound are scarce, research into similar compounds provides insights into its potential applications:
- Anticancer Research : Compounds structurally similar to those containing the benzo[d][1,3]dioxole moiety have shown promise in anticancer research by targeting specific pathways involved in tumor growth and proliferation.
- Pharmacological Studies : Investigations into the pharmacodynamics of related compounds have revealed interactions with GABA receptors and other neuropharmacological targets .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Replacement : Replacing benzodioxole with benzo[d]thiazole () introduces a sulfur atom, altering electronic properties and binding affinity.
- Polarity Modulation: The sulfone group in the target compound increases polarity compared to non-sulfonated analogues, which may improve metabolic stability .
Comparison with Similar Syntheses :
- Triazole-Thioethanones: The procedure in involves α-halogenated ketones reacting with triazoles, a strategy that could be modified for benzodioxole systems .
Physicochemical and Electronic Properties
Theoretical studies (e.g., density functional theory, DFT) on related compounds suggest:
- Hammett Parameters : Substituents like chlorine (σₚ ~ 0.23) or methoxy (σₚ ~ -0.27) on aryl groups modulate reactivity and binding kinetics .
Q & A
Q. What are the common synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with a benzodiazepine or thiazepane core. For example, acylation of the benzodioxolyl moiety with activated carbonyl reagents (e.g., acyl chlorides) under basic conditions is a key step. Solvents like anhydrous DMF or THF are used, with catalysts such as BF₃·Et₂O or ZnCl₂ for regioselective control. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer: Structural elucidation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 6.8–7.5 ppm for aromatic protons in benzodioxole) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1705 cm⁻¹) and sulfone (S=O, ~1325 cm⁻¹) stretches .
- GC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer: Anhydrous solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) are critical to avoid hydrolysis. Reaction temperatures range from 0°C (for sensitive intermediates) to 90°C (for cyclization steps). Catalysts like BF₃·Et₂O improve yield in Friedel-Crafts-type reactions .
Advanced Research Questions
Q. How can computational methods predict the compound’s physicochemical properties?
- Methodological Answer: Tools like Crippen’s fragmentation method estimate logP (lipophilicity), while McGowan’s method calculates molar volume. NIST WebBook data provides experimental benchmarks for validation. DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps for reactivity studies .
Q. How to resolve contradictions in HRMS data for purity assessment?
- Methodological Answer: Discrepancies between calculated and observed [M+H]⁺ may arise from isotopic impurities or residual solvents. Use high-resolution instruments (Q-TOF MS) and isotopic pattern analysis. Cross-validate with ¹H NMR integration ratios and TLC/HPLC purity checks .
Q. What strategies stabilize the compound under varying pH and temperature?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Test in buffers (pH 1–13) at 25°C/40°C, monitoring degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for sulfones) .
Q. How to assess its biological activity against neurotransmitter receptors?
- Methodological Answer: Use radioligand binding assays (e.g., [³H]flunitrazepam for GABAₐ receptors). IC₅₀ values are determined via competitive displacement curves. Cross-validate with functional assays (e.g., electrophysiology in transfected HEK cells) .
Q. What pharmacodynamic models predict its blood-brain barrier (BBB) permeability?
- Methodological Answer: Apply in silico models like the BBB Score (based on polar surface area <90 Ų and logP 1–3). Validate with PAMPA-BBB assays using artificial lipid membranes. Correlate with in vivo pharmacokinetics in rodent models .
Q. How to design analogs with improved metabolic stability?
Q. What chromatographic methods separate its stereoisomers?
- Methodological Answer:
Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and ethanol/hexane mobile phases. Derivatize with Mosher’s acid for absolute configuration determination via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
